Guadinomine B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

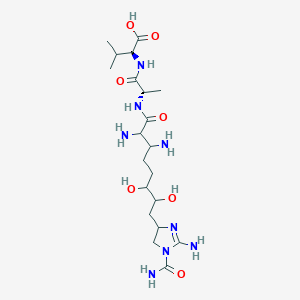

The compound “Guadinomine B” is a complex organic molecule with multiple functional groups, including amino, hydroxyl, and carbamoyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, starting from simpler precursor molecules. The process may include:

Formation of the octanoyl chain: This could involve the use of fatty acid derivatives and appropriate catalysts.

Introduction of amino groups: This step might require the use of amination reactions with reagents such as ammonia or amines.

Formation of the dihydroimidazol ring: This could be achieved through cyclization reactions involving appropriate precursors.

Attachment of the carbamoyl group: This step might involve the use of carbamoyl chloride or similar reagents.

Final assembly: The final steps would involve coupling the various fragments together under controlled conditions.

Industrial Production Methods

Industrial production of such a complex compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

Use of automated synthesis equipment: To ensure precise control over reaction conditions.

Optimization of reaction conditions: Including temperature, pressure, and solvent choice.

Purification steps: Such as chromatography or crystallization to isolate the final product.

Analyse Des Réactions Chimiques

Types of Reactions

The compound can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The amino groups can be reduced to form primary amines.

Substitution: The carbamoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions used. For example:

Oxidation: Could yield ketones or aldehydes.

Reduction: Could yield primary amines.

Substitution: Could yield various substituted derivatives.

Applications De Recherche Scientifique

Anti-Infective Agent

Guadinomine B has demonstrated significant potential as an anti-infective agent due to its ability to inhibit the TTSS. In laboratory assays, it has been shown to effectively reduce hemolysis induced by enteropathogenic E. coli (EPEC), underscoring its role in combating bacterial infections without exhibiting direct antimicrobial activity against bacteria .

Cytotoxicity Studies

Research indicates that this compound exhibits cytotoxic effects on certain human cell lines, such as Jurkat cells, at concentrations significantly higher than those required for TTSS inhibition . This property necessitates further investigation into its safety profile and therapeutic window for potential clinical applications.

Biosynthesis Insights

The biosynthetic pathway of this compound has been elucidated, revealing a complex gene cluster responsible for its production. This includes various enzymes such as polyketide synthases and nonribosomal peptide synthetases, which are integral to its synthesis . Understanding this pathway opens avenues for synthetic biology applications, potentially allowing for the engineering of novel derivatives with enhanced efficacy or reduced toxicity.

Case Studies and Research Findings

Mécanisme D'action

The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. This could involve:

Binding to enzymes: Inhibiting or activating their activity.

Interacting with receptors: Modulating signal transduction pathways.

Incorporation into metabolic pathways: Affecting the synthesis or degradation of other molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

Guadinomine B: Similar in structure but with different functional groups.

This compound: Another similar compound with slight variations in the side chains.

Uniqueness

The uniqueness of the compound lies in its specific arrangement of functional groups and the presence of the dihydroimidazol ring, which may confer unique chemical and biological properties.

Propriétés

Formule moléculaire |

C20H38N8O7 |

|---|---|

Poids moléculaire |

502.6 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-[[2,3-diamino-8-(2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl)-6,7-dihydroxyoctanoyl]amino]propanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C20H38N8O7/c1-8(2)15(18(33)34)27-16(31)9(3)25-17(32)14(22)11(21)4-5-12(29)13(30)6-10-7-28(20(24)35)19(23)26-10/h8-15,29-30H,4-7,21-22H2,1-3H3,(H2,23,26)(H2,24,35)(H,25,32)(H,27,31)(H,33,34)/t9-,10?,11?,12?,13?,14?,15-/m0/s1 |

Clé InChI |

YLQGBTCZCVMFGN-WOAUDBLGSA-N |

SMILES isomérique |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)C(C(CCC(C(CC1CN(C(=N1)N)C(=O)N)O)O)N)N |

SMILES canonique |

CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C(C(CCC(C(CC1CN(C(=N1)N)C(=O)N)O)O)N)N |

Synonymes |

guadinomine B |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.